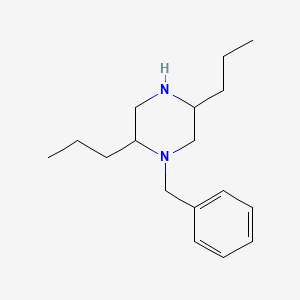
1-Benzyl-2,5-dipropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,5-dipropylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position and two propyl groups attached to the nitrogen atoms at the second and fifth positions. The molecular formula of this compound is C16H26N2.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dipropylpiperazine can be synthesized through various methods. One common approach involves the reaction of piperazine with benzyl chloride and propyl bromide under basic conditions. The reaction typically proceeds as follows:
- Piperazine is dissolved in an appropriate solvent, such as ethanol or methanol.
- Benzyl chloride and propyl bromide are added to the solution.
- The reaction mixture is heated to reflux for several hours.
- The product is then isolated by filtration and purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,5-dipropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The benzyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-2,5-dipropylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,5-dipropylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-2,5-dipropylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Similar structure but lacks the propyl groups.
2,5-Dipropylpiperazine: Lacks the benzyl group.
1-Benzyl-4-methylpiperazine: Contains a methyl group instead of propyl groups.
Uniqueness: The presence of both benzyl and propyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H28N2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-benzyl-2,5-dipropylpiperazine |
InChI |
InChI=1S/C17H28N2/c1-3-8-16-14-19(17(9-4-2)12-18-16)13-15-10-6-5-7-11-15/h5-7,10-11,16-18H,3-4,8-9,12-14H2,1-2H3 |
InChI Key |
GEGXGIRNSQWECW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC(CN1CC2=CC=CC=C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















